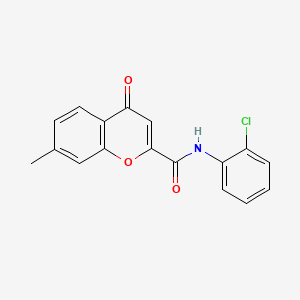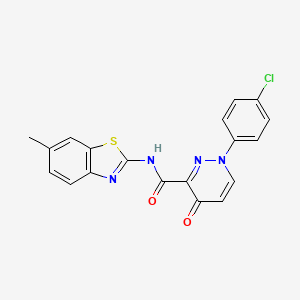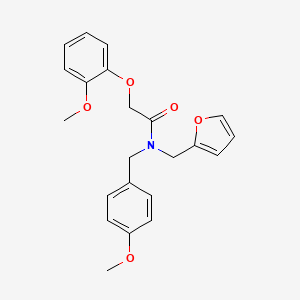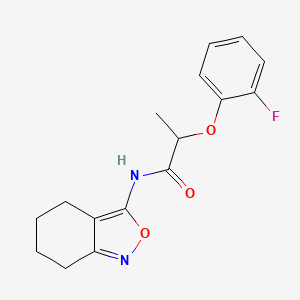![molecular formula C25H22N2O5S B11394263 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394263.png)
6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core, a sulfamoyl phenyl group, and an ethyl substituent. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the chromene core, followed by the introduction of the sulfamoyl phenyl group and the ethyl substituent. Common reagents used in these reactions include phenylsulfonyl chloride, ethyl bromide, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity levels for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene core or the sulfamoyl group, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chromene derivatives, while reduction can produce various sulfamoyl phenyl compounds.
Applications De Recherche Scientifique
6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide shares similarities with other chromene derivatives and sulfamoyl phenyl compounds.
- Compounds such as 4-oxo-4H-chromene-2-carboxamide and N-{4-[methyl(phenyl)sulfamoyl]phenyl} derivatives exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C25H22N2O5S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
6-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H22N2O5S/c1-3-17-9-14-23-21(15-17)22(28)16-24(32-23)25(29)26-18-10-12-20(13-11-18)33(30,31)27(2)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,26,29) |
Clé InChI |
XYTWXXFLTSSIRC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11394185.png)
![6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B11394188.png)



![4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11394221.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394228.png)
![1-(4-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11394250.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B11394259.png)
![2-(4-Chlorophenyl)-5-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11394265.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11394271.png)

![2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11394283.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-methylbenzoate](/img/structure/B11394284.png)
